An In-depth Technical Guide to the Chemical and Biophysical Properties of Diapocynin
An In-depth Technical Guide to the Chemical and Biophysical Properties of Diapocynin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diapocynin, the dimeric form of apocynin, is a compound of significant interest in pharmacological research due to its potent anti-inflammatory, antioxidant, and neuroprotective properties. This technical guide provides a comprehensive overview of the chemical and biophysical characteristics of Diapocynin, its synthesis, and its primary mechanism of action as an inhibitor of NADPH oxidase. The document further details its effects on various signaling pathways and provides experimental protocols for its synthesis and key biological assays. Quantitative data, where available, is presented in structured tables for ease of comparison.
Chemical and Biophysical Properties
Diapocynin is a symmetrical molecule formed from the oxidative coupling of two apocynin molecules.[1] Its chemical structure and properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 1,1'-(6,6'-dihydroxy-5,5'-dimethoxy-[1,1'-biphenyl]-3,3'-diyl)bis(ethan-1-one) | |
| Synonyms | Dehydrodiacetovanillone | |
| Molecular Formula | C18H18O6 | |
| Molecular Weight | 330.33 g/mol | |
| CAS Number | 29799-22-2 | |
| Appearance | White to beige powder | |
| Melting Point | >260 °C | |
| Solubility | DMSO: 2 mg/mL (warmed) | |
| SMILES | CC(=O)c1cc(cc(c1O)OC)-c1cc(cc(c1O)OC)C(=O)C |
Synthesis of Diapocynin
Diapocynin is synthesized via the oxidative coupling of its precursor, apocynin.[2] The most common laboratory synthesis involves the use of a sulfate radical generating system.
Experimental Protocol: Oxidative Coupling of Apocynin
Materials:
-
Apocynin (4-hydroxy-3-methoxyacetophenone)
-
Iron(II) sulfate heptahydrate (FeSO4·7H2O)
-
Sodium persulfate (Na2S2O8)
-
Deionized water
-
Aqueous ammonia (3 M)
-
Hydrochloric acid (6 M)
-
Erlenmeyer flask
-
Stirring hot plate
-
Büchner funnel and filter paper
-
Beakers
Procedure: [2]
-
Dissolve apocynin in boiling deionized water in an Erlenmeyer flask with stirring.
-
Add iron(II) sulfate and sodium persulfate to the boiling solution. The solution will turn cloudy and a brown precipitate will form.
-
Continue heating and stirring for approximately 5 minutes. To minimize the formation of triapocynin impurity, it is crucial to stop the reaction at this point.[2]
-
Cool the reaction mixture to room temperature and collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with deionized water.
-
Dissolve the crude product in aqueous ammonia.
-
Re-precipitate the diapocynin by adding hydrochloric acid.
-
Collect the purified precipitate by vacuum filtration.
-
Wash the product three times with boiling water to remove any unreacted apocynin.[2]
-
Dry the final product under vacuum.
Characterization: The final product can be characterized by:
-
FTIR Spectroscopy: To identify functional groups.
-
¹H NMR Spectroscopy: To confirm the dimeric structure.
-
LC-MS: To determine the molecular weight and purity.[2]
Synthesis Workflow
Workflow for the synthesis of Diapocynin.
Mechanism of Action: NADPH Oxidase Inhibition
Diapocynin's primary pharmacological activity stems from its ability to inhibit the NADPH oxidase (NOX) enzyme complex.[3] NOX enzymes are a major source of reactive oxygen species (ROS) in various cell types, and their overactivation is implicated in numerous pathological conditions.
Diapocynin is considered the active metabolite of apocynin and is a more potent inhibitor of NADPH oxidase.[4] It is believed to act by preventing the assembly of the functional enzyme complex, specifically by inhibiting the translocation of cytosolic subunits (like p47phox and p67phox) to the membrane-bound catalytic subunit (gp91phox or NOX2).[4]
Quantitative Data on NADPH Oxidase Inhibition
While Diapocynin is recognized as a more potent inhibitor than its precursor, specific IC50 values for Diapocynin are not consistently reported in the literature. The IC50 value for apocynin's inhibition of NADPH oxidase in activated human neutrophils is approximately 10 µM.[5] It is suggested that Diapocynin is about 10 times more potent than apocynin.[6]
| Compound | Target | Cell Type | IC50 | Reference |
| Apocynin | NADPH Oxidase | Human Neutrophils | ~10 µM | [5] |
Biological Activities and Therapeutic Potential
Antioxidant and Anti-inflammatory Effects
By inhibiting NADPH oxidase, Diapocynin effectively reduces the production of superoxide radicals and other downstream ROS, thereby mitigating oxidative stress.[3] This antioxidant activity is central to its anti-inflammatory effects. Diapocynin has been shown to be superior to apocynin in inhibiting the production of pro-inflammatory cytokines such as TNF-α and the anti-inflammatory cytokine IL-10 in response to lipopolysaccharide (LPS) challenge.[3][4]
Neuroprotective Effects
Diapocynin has demonstrated significant neuroprotective effects in various preclinical models of neurodegenerative diseases, including Parkinson's and Huntington's disease.[7][8] Its neuroprotection is attributed to its ability to attenuate oxidative damage and neuroinflammatory responses.[4]
One of the key signaling pathways implicated in Diapocynin's neuroprotective action is the Sirt1/Nrf2 pathway. Diapocynin has been shown to upregulate Sirtuin 1 (Sirt1), which in turn can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2). Nrf2 is a master regulator of the antioxidant response, promoting the expression of various antioxidant and cytoprotective genes.
Sirt1/Nrf2 signaling pathway modulated by Diapocynin.
Cardiovascular Effects
Diapocynin has been shown to have hypotensive and vasorelaxant effects.[1] It can increase the bioavailability of nitric oxide (NO) and decrease ROS levels in endothelial cells, contributing to its cardiovascular protective properties.[1]
Experimental Protocols for Biological Assays
Measurement of Intracellular ROS Production using DCFH-DA
Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified.
Materials:
-
Cells of interest
-
Diapocynin
-
DCFH-DA stock solution (in DMSO)
-
Phosphate-buffered saline (PBS) or appropriate buffer
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Diapocynin for the desired time. Include a vehicle control.
-
Remove the treatment media and wash the cells with warm PBS.
-
Load the cells with DCFH-DA working solution (typically 10-25 µM in PBS) and incubate for 30-45 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add PBS to each well and immediately measure the fluorescence intensity using a microplate reader (Excitation/Emission ~485/530 nm) or visualize under a fluorescence microscope.
Measurement of Calcium-Independent Phospholipase A2 (iPLA2) Activity
Principle: This assay measures the hydrolysis of a radiolabeled phospholipid substrate by iPLA2. The release of the radiolabeled fatty acid is quantified to determine enzyme activity.
Materials:
-
Cell or tissue homogenates
-
Diapocynin
-
Radiolabeled phospholipid substrate (e.g., [³H]arachidonyl-phosphatidylcholine)
-
Assay buffer (calcium-free)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare cell or tissue homogenates in a suitable lysis buffer on ice.
-
Pre-incubate the homogenates with Diapocynin or vehicle control for a specified time.
-
Initiate the reaction by adding the radiolabeled phospholipid substrate.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction by adding a stop solution (e.g., a mixture of organic solvents to extract lipids).
-
Separate the released radiolabeled free fatty acid from the unhydrolyzed phospholipid substrate using thin-layer chromatography (TLC) or another chromatographic method.
-
Scrape the portion of the TLC plate corresponding to the free fatty acid into a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the iPLA2 activity based on the amount of radiolabeled fatty acid released per unit of time and protein concentration.
Pharmacokinetics
Detailed pharmacokinetic studies specifically for Diapocynin are limited. Most of the available data pertains to its precursor, apocynin. Studies have shown that after intravenous administration of apocynin, Diapocynin is not detected as a metabolite in vivo, suggesting that the conversion may occur intracellularly or at specific sites of inflammation.[2][6]
Pharmacokinetic parameters for apocynin after intravenous administration in mice are summarized below. It is important to note that these values may not directly reflect the pharmacokinetics of Diapocynin.
| Parameter | Value (for Apocynin) | Reference |
| Half-life (t1/2) | 0.05 hours | [2] |
| Clearance (CL) | 7.76 L/h/kg | [2] |
| Volume of Distribution (Vd) | 568.74 mL/kg | [6] |
| Cmax (plasma, 1 min post-IV) | 5494 ± 400 ng/mL | [2] |
Conclusion
Diapocynin is a promising therapeutic agent with well-documented antioxidant, anti-inflammatory, and neuroprotective properties, primarily driven by its inhibition of NADPH oxidase. This guide provides a foundational understanding of its chemical and biophysical characteristics, synthesis, and biological activities. While significant research has been conducted, further studies are warranted to fully elucidate the specific quantitative aspects of its pharmacodynamics and pharmacokinetics to facilitate its translation into clinical applications. The provided experimental protocols offer a starting point for researchers to investigate the multifaceted effects of this intriguing molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. In vivo and in silico characterization of apocynin in reducing organ oxidative stress: A pharmacokinetic and pharmacodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diapocynin, a Dimer of the NADPH Oxidase Inhibitor Apocynin, Reduces ROS Production and Prevents Force Loss in Eccentrically Contracting Dystrophic Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo and in silico characterization of apocynin in reducing organ oxidative stress: A pharmacokinetic and pharmacodynamic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diapocynin neuroprotective effects in 3-nitropropionic acid Huntington’s disease model in rats: emphasis on Sirt1/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diapocynin neuroprotective effects in 3-nitropropionic acid Huntington's disease model in rats: emphasis on Sirt1/Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
